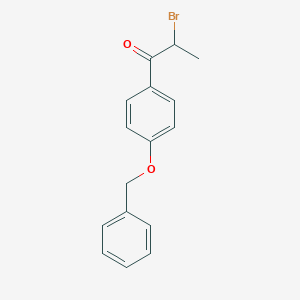

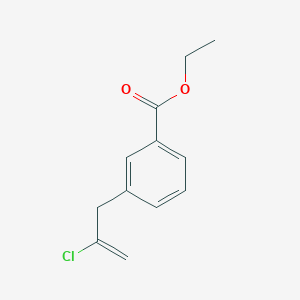

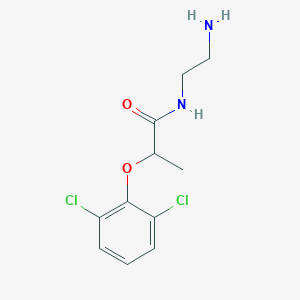

3-(3-Carboethoxyphenyl)-2-chloro-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated compounds similar to "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" involves reactions that can be influenced by the presence of different functional groups. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that similar electrochemical methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of chalcone derivatives, which are structurally related to the compound, involves the use of starting materials like acetophenone derivatives and aldehydes, indicating that a similar approach might be used for synthesizing "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

Molecular Structure Analysis

The molecular structure of chlorinated compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of various chlorophenyl compounds . These studies reveal that the presence of chlorine atoms can influence the overall geometry and conformation of the molecules. For example, the dihedral angles between benzene rings can vary significantly, which could also be relevant for the molecular structure analysis of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

Chemical Reactions Analysis

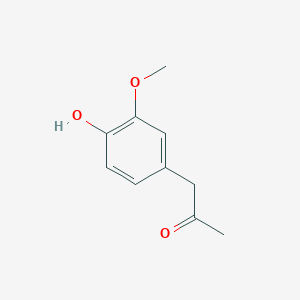

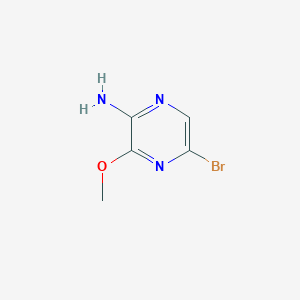

The reactivity of chlorinated compounds can vary depending on their structure and the presence of other functional groups. For instance, the presence of a methoxy group can influence the electron density and reactivity of the molecule . The electron diffraction study of 3-chloro-2-chloromethyl-1-propene shows that different conformers can exist, which may also be the case for "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" . Additionally, the presence of hydrogen-bonding capabilities, as seen in some chlorophenyl compounds, could suggest that "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" might also engage in such interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. For example, the presence of chlorine and other substituents can affect the compound's dipole moment, polarizability, and hyperpolarizability . The HOMO and LUMO analysis, as well as the MEP analysis, provide insights into the charge distribution and potential sites for chemical reactivity . These analyses could be relevant for understanding the properties of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" as well.

Applications De Recherche Scientifique

Synthesis and Polymerization

1-Chloro-3-(2′-ethoxyethoxy)-propane, a related compound, is synthesized from 3-chloro-propanol and ethoxy-ethene, demonstrating the potential of chloro-alkenes in polymer synthesis (Feng, 2005). Additionally, the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using a catalyst demonstrates the relevance of chloro-alkenes in advanced polymerization techniques (Bronstein & Luscombe, 2009).

Molecular Structure Studies

The molecular structure of 3-chloro-2-chloromethyl-1-propene has been analyzed via electron diffraction, indicating the importance of chloro-alkenes in understanding molecular conformations (Shen, 1979).

Catalysis and Metathesis Reactions

Research on tungsten trioxide (WO3) catalysts for the metathesis of ethene and 2-butene to form propene highlights the significance of chloro-alkenes in industrial catalysis (Cheng & Lo, 2012). Moreover, the study of Ag-catalysed epoxidation of propene and ethene demonstrates the use of chloro-alkenes in modifying catalyst behavior (Palermo et al., 2002).

Propriétés

IUPAC Name |

ethyl 3-(2-chloroprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHOIECOMNFYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472354 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboethoxyphenyl)-2-chloro-1-propene | |

CAS RN |

148252-48-6 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)